Perchlorate Salt Form Is the De Facto Standard for Biological Studies—Betaine Form Is Not Commercially Viable
Flavopereirine perchlorate (flavopereirinium perchlorate) is explicitly identified in the peer-reviewed literature as 'the salt of choice for studies on the biological activity of flavopereirine' and is 'commonly offered by suppliers, presumably due to the contemporary purification methods applied and favorable solubility' [1]. In contrast, the betaine (zwitterionic) form of flavopereirine is not routinely offered by any chemical supplier; no vendor currently lists the betaine hydrate as a catalog item [1]. Researchers who inadvertently procure 'flavopereirine' without verifying the counterion risk receiving an irreproducible or inactive preparation, as highlighted by a 2024 Letter in Drug Design, Development and Therapy documenting that a published study claiming to use flavopereirine monohydrate actually tested berberine, a structurally distinct alkaloid [1]. This salt-form identity issue is procurement-critical: the perchlorate salt (CAS 70128-63-1) is the only form with a validated chain of custody from synthesis to biological assay.
| Evidence Dimension | Commercial availability and solubility of salt forms |
|---|---|
| Target Compound Data | Flavopereirine perchlorate (CAS 70128-63-1): routinely stocked by multiple suppliers (ChromaDex Cat# ASB00006066, TargetMol, CymitQuimica); MW 346.77 g/mol [1] |
| Comparator Or Baseline | Flavopereirine betaine (zwitterion): not listed in any major chemical supplier catalog; no commercial source identified [1] |
| Quantified Difference | Perchlorate salt is universally available; betaine form is commercially absent |
| Conditions | Supplier catalog survey and peer-reviewed literature analysis (2024) |
Why This Matters
Procuring the correct salt form is a prerequisite for obtaining biologically active material; ordering 'flavopereirine' without CAS 70128-63-1 verification risks receiving an inactive or misidentified compound.
- [1] Raicevic V. Letter to the Editor: Concerns regarding 'Flavopereirine Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1'. Drug Design, Development and Therapy. 2024;18:3923–3924. doi:10.2147/DDDT.S491658 View Source
